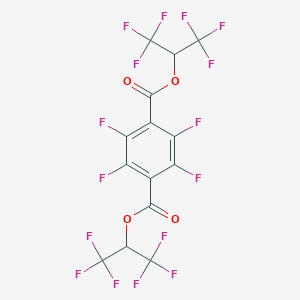![molecular formula C15H17N7 B6474189 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640846-18-8](/img/structure/B6474189.png)
4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a compound that has been identified in the study of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . It is part of a family of pyrazolo [1,5- a ]pyrimidines (PPs) that have been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a family of pyrazolo [1,5- a ]pyrimidines (PPs) has been synthesized using simpler and greener synthetic methodology . Another study described the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using DFT and TD-DFT calculations . The study revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, compounds with pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the tunable photophysical properties of pyrazolo [1,5- a ]pyrimidines (PPs) have been studied, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .科学的研究の応用
MPP has been used in a variety of scientific research applications, including the synthesis of drugs, fluorescent dyes, and polymers. It has also been used as a starting material for the synthesis of various heterocyclic compounds. In addition, MPP has been used in the synthesis of a variety of organic compounds, such as amino acids and peptides.
作用機序
Target of Action
Structurally related compounds have been reported to exhibit properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins . These targets play crucial roles in various cellular processes, including cell growth, metabolism, and inflammation.
実験室実験の利点と制限
The advantages of using MPP in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, its wide range of applications and its variety of biochemical and physiological effects make it an attractive compound for use in laboratory experiments. However, there are some limitations to using MPP in laboratory experiments, such as its low solubility in water and its instability in acidic or basic solutions.
将来の方向性
The potential of MPP for various applications in medicinal chemistry is still being explored. Future research may focus on the development of novel compounds based on the structure of MPP, as well as the further exploration of its biochemical and physiological effects. In addition, further research may focus on the development of new methods for the synthesis of MPP, as well as the development of new applications for MPP in various fields of chemistry.
合成法
MPP is synthesized from the reaction of piperazine and 2-methylpyrazolo[1,5-a]pyrazine. This reaction is typically carried out in a solution of dimethylformamide (DMF) at a temperature of 80-90 °C. The reaction is usually complete within 1-2 hours, and the product is isolated by precipitation with ethanol or acetone. The synthesis of MPP can also be carried out in the presence of catalysts, such as palladium acetate or triethylamine, to improve the yield of the reaction.
特性
IUPAC Name |
2-methyl-4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-12-10-13-15(17-4-5-22(13)19-12)21-8-6-20(7-9-21)14-2-3-16-11-18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBOIWAWHRLUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6474116.png)
![1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6474121.png)
![6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474135.png)
![6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6474136.png)
![2-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474138.png)

![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B6474156.png)
![6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6474169.png)
![N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6474175.png)
![N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B6474183.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6474197.png)
![1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474204.png)
![1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474209.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474219.png)
